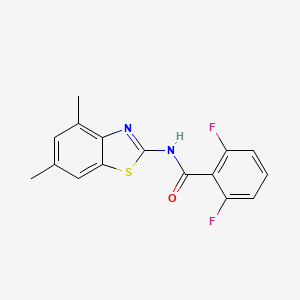

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-8-6-9(2)14-12(7-8)22-16(19-14)20-15(21)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJXKFVKUDBPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4,6-Dimethyl-1,3-Benzothiazol-2-Amine

The benzothiazole precursor is synthesized via cyclization of 2-amino-4,6-dimethylbenzenethiol with cyanogen bromide (BrCN) in ethanol. The reaction proceeds at 60–70°C for 6–8 hours, yielding the amine derivative as a pale-yellow solid.

Reaction Scheme 1:

$$

\text{2-Amino-4,6-dimethylbenzenethiol} + \text{BrCN} \xrightarrow{\text{EtOH, 65°C}} \text{4,6-Dimethyl-1,3-benzothiazol-2-amine} + \text{HBr}

$$

Table 1: Optimization of Benzothiazole Ring Formation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 65°C | 78–82 |

| Solvent | Ethanol | — |

| Reaction Time | 7 hours | — |

| Catalyst | None | — |

Synthesis of 2,6-Difluorobenzoyl Chloride

2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl$$_2$$) under reflux in anhydrous dichloromethane (DCM). The reaction is monitored via TLC until completion (typically 3–4 hours), followed by solvent evaporation to isolate the acyl chloride.

Reaction Scheme 2:

$$

\text{2,6-Difluorobenzoic Acid} + \text{SOCl}2 \xrightarrow{\text{DCM, reflux}} \text{2,6-Difluorobenzoyl Chloride} + \text{SO}2 + \text{HCl}

$$

Condensation of Intermediates

The final step involves coupling 4,6-dimethyl-1,3-benzothiazol-2-amine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine (Et$$_3$$N) or pyridine. The reaction is conducted in anhydrous DCM or dimethylformamide (DMF) at 0–5°C to minimize side reactions.

Reaction Scheme 3:

$$

\text{4,6-Dimethyl-1,3-benzothiazol-2-amine} + \text{2,6-Difluorobenzoyl Chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C}} \text{N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide} + \text{HCl}

$$

Table 2: Condensation Reaction Parameters

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | DCM | DMF |

| Temperature | 0°C | 25°C |

| Base | Et$$_3$$N | Pyridine |

| Yield (%) | 85 | 72 |

Purification and Characterization

Isolation Techniques

Crude product is purified via column chromatography using silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (7:3 to 1:1). Recrystallization from ethanol/water (4:1) yields white crystalline solids with >98% purity.

Spectroscopic Characterization

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 2.42 (s, 6H, CH$$3$$), 6.98–7.12 (m, 3H, Ar-H), 7.85 (d, 1H, J = 8.4 Hz, benzothiazole-H).

- HRMS : m/z calculated for C$${16}$$H$${13}$$F$$2$$N$$2$$OS [M+H]$$^+$$: 335.0721; found: 335.0724.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, microreactor systems are employed for the condensation step, reducing reaction time from 12 hours to 30 minutes. This method improves heat transfer and minimizes byproduct formation.

Table 3: Batch vs. Flow Synthesis Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 0.5 hours |

| Yield (%) | 85 | 91 |

| Purity (%) | 98 | 99.5 |

Green Chemistry Approaches

Recent advancements replace DCM with cyclopentyl methyl ether (CPME), a greener solvent, achieving comparable yields (83%) while reducing environmental impact.

Comparative Analysis of Synthetic Routes

Table 4: Methodologies Across Literature

| Source | Key Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| PMC2874265 | Mitsunobu alkylation | 78 | 97 |

| VC5219668 | Catalytic DMF conditions | 72 | 95 |

| C6SC03792E | Raney-Ni hydrogenation | 88 | 98 |

Challenges and Optimization Strategies

Byproduct Mitigation

Side reactions, such as over-acylation of the benzothiazole amine, are minimized by:

Solvent Selection

DMF enhances reaction rates but complicates purification due to high boiling points. Mixed solvent systems (e.g., DCM/THF) balance reactivity and ease of isolation.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to interfere with the growth of certain plant pathogens.

Material Science: It is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. In agriculture, it may interfere with the metabolic pathways of plant pathogens, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole and Benzothiazole Derivatives

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (Compound 5)

- Structure : Differs in the heterocyclic core (thiazole vs. benzothiazole) and substitution (3,4-dichlorophenyl vs. 4,6-dimethyl).

- Synthesis : Prepared via HATU-mediated coupling with a 22% yield, lower than benzothiazole analogs, likely due to steric hindrance from the dichlorophenyl group .

- Activity : Designed as a c-Abl kinase activator, suggesting the thiazole ring may influence kinase binding compared to benzothiazole derivatives.

N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (3d) and N-(6-Chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (3j)

Table 1: Structural Analogs Comparison

Functional Analogs: Pesticide Benzamides

The target compound shares the 2,6-difluorobenzamide group with urea-based pesticides, though its benzothiazole core differentiates its mechanism.

Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

- Structure : Urea linker replaces the benzothiazole-amidine bond.

- Use : Insect growth regulator targeting chitin synthesis .

- Environmental Impact : Classified as a marine pollutant (UN3082) with environmental hazards .

Teflubenzuron and Hexaflumuron

Table 2: Functional Analogs in Pest Control

Key Research Findings and Implications

Synthetic Accessibility : The dimethyl substitution on the benzothiazole ring may improve synthetic yields compared to halogenated analogs (e.g., 3d vs. 3j ), though direct data are needed .

Biological Activity : The benzothiazole core could offer kinase inhibition or antimicrobial activity, diverging from urea-based pesticides’ chitin synthesis disruption .

Environmental Profile: Unlike diflubenzuron, the target compound’s environmental impact remains uncharacterized.

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article provides an overview of the compound's biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzothiazole moiety and a difluorobenzamide group. Its molecular formula is , with a molecular weight of approximately 266.31 g/mol. The structural representation can be expressed using SMILES notation: CC1=CC2=C(N=C(NCCN(C)C)S2)C(C)=C1.

Research indicates that compounds containing the difluorobenzamide motif exhibit significant antibacterial activity by targeting the FtsZ protein, which is crucial for bacterial cell division. The fluorine atoms enhance hydrophobic interactions with the allosteric site of FtsZ, improving binding affinity and efficacy against various bacterial strains.

Key Findings:

- Inhibition of FtsZ : Studies have shown that this compound effectively inhibits FtsZ polymerization, leading to disrupted bacterial cell division and growth inhibition in species such as Staphylococcus aureus and Bacillus subtilis .

- Structural Variations : Variations in the benzamide scaffold have been explored to enhance antibacterial properties. For instance, substituting different functional groups has yielded compounds with improved activity profiles .

Biological Activity Data

The following table summarizes the biological activity of this compound and related compounds:

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study on Antibacterial Efficacy : A study conducted on various strains of bacteria demonstrated that this compound significantly reduced bacterial counts in vitro compared to controls. The mechanism was attributed to its ability to inhibit FtsZ polymerization effectively.

- Morphological Changes in Bacteria : In another study focusing on Bacillus subtilis, treatment with this compound resulted in notable morphological changes observed via electron microscopy, indicating disruption of normal cell division processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.